Benzo Cuprol Black RLW
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Black 21, trisodium salt, is a synthetic azo dye widely used in various industries. It is known for its intense black color and is primarily used in textile dyeing, paper printing, and leather processing. The compound has the molecular formula C38H28N8O13S.3Na and a molecular weight of 905.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Black 21, trisodium salt, involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The process typically starts with the diazotization of 2-amino-5-nitrobenzoic acid, which is then coupled with 2-amino-6-hydroxy-1-naphthalenesulfonic acid. The resulting intermediate is further coupled with 4,4’-diamino-3,3’-dimethoxybiphenyl. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
In industrial settings, the production of C.I. Direct Black 21, trisodium salt, is carried out in large reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The process involves multiple steps of filtration, washing, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Black 21, trisodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: The products vary based on the substituents introduced.
Scientific Research Applications
C.I. Direct Black 21, trisodium salt, has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and leather processing
Mechanism of Action
The mechanism of action of C.I. Direct Black 21, trisodium salt, involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage under certain conditions, leading to the formation of aromatic amines. These amines can interact with cellular components, leading to various biological effects. The compound can also form complexes with metal ions, affecting their bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Black 22
- C.I. Direct Black 19
- C.I. Direct Black 38
Uniqueness
C.I. Direct Black 21, trisodium salt, is unique due to its specific molecular structure, which provides it with distinct chemical and physical properties. Its high solubility in water and intense black color make it particularly suitable for applications in textile dyeing and printing. Compared to similar compounds, it offers better stability and colorfastness .
Properties
CAS No. |
6739-62-4 |
---|---|
Molecular Formula |
C38H25N8Na3O13S |
Molecular Weight |
902.7 g/mol |
IUPAC Name |
trisodium;5-[[4-[4-[[6-amino-5-[(2-carboxylato-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C38H28N8O13S.3Na/c1-58-31-13-18(3-9-28(31)42-40-20-5-12-30(47)25(15-20)38(51)52)19-4-10-29(32(14-19)59-2)43-45-35-33(60(55,56)57)17-23-22(36(35)48)7-8-26(39)34(23)44-41-27-11-6-21(46(53)54)16-24(27)37(49)50;;;/h3-17,47-48H,39H2,1-2H3,(H,49,50)(H,51,52)(H,55,56,57);;;/q;3*+1/p-3 |
InChI Key |
QVYIFFPJPCUTHF-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C(=C3O)C=CC(=C4N=NC5=C(C=C(C=C5)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-])OC)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.